(E)-C-HDMAPP (ammonium salt)

Beschreibung

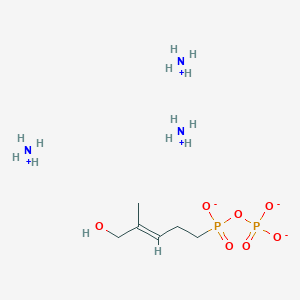

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHWKNAWRGFXCI-LESCHLGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H23N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-C-HDMAPP (ammonium salt) full chemical name

An In-depth Technical Guide to (E)-C-HDMAPP (Ammonium Salt): A Stable and Potent Vγ9Vδ2 T Cell Agonist

Executive Summary

(E)-C-HDMAPP (ammonium salt) is a synthetic phosphoantigen designed for enhanced stability and potent activation of a specific human immune cell subset known as Vγ9Vδ2 T cells. Its full chemical name is P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium salt .[1] This compound is a structural analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), a natural microbially-produced intermediate of the non-mevalonate isoprenoid biosynthesis pathway.[2][3][4] By replacing the labile pyrophosphate moiety with a more robust pyrophosphonate group, (E)-C-HDMAPP offers significantly increased resistance to chemical and enzymatic hydrolysis, making it a superior tool for immunological research.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, research applications, and detailed experimental protocols for its use in stimulating and analyzing Vγ9Vδ2 T cell responses.

Introduction: The Need for Stable Phosphoantigens

The human immune system features a unique subset of T lymphocytes, termed gamma delta (γδ) T cells, which play a crucial role in immune surveillance against pathogens and tumors.[5] The major population of these cells in peripheral blood, expressing Vγ9 and Vδ2 T cell receptor (TCR) chains, recognizes small, phosphorylated organic molecules known as phosphoantigens.[6]

The most potent natural phosphoantigen identified is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP).[2] This molecule is an essential metabolite in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid synthesis, a pathway active in most bacteria and parasites but absent in humans, who use the mevalonate (MVA) pathway.[3][4][7] This distinction allows the human immune system to detect the presence of microbial invaders by recognizing HDMAPP.

However, the pyrophosphate bond in HDMAPP is susceptible to hydrolysis by phosphatases, limiting its stability in solution and in circulation. To overcome this limitation, (E)-C-HDMAPP was developed. It is the pyrophosphonate form of HDMAPP, where a carbon atom replaces an oxygen atom in the phosphate bridge.[1] This modification confers high stability while retaining the potent biological activity of the natural compound, making it an invaluable reagent for researchers, scientists, and drug development professionals in the field of immunology and cancer therapy.[1][8]

Chemical and Physical Properties

The precise identification and characterization of a research compound are critical for reproducibility. (E)-C-HDMAPP is a well-defined chemical entity with established properties.

| Property | Value | Reference |

| Full Chemical Name | P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium salt | [1] |

| Common Synonyms | (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphonate | [1][9] |

| CAS Number | 933030-60-5 | [1][10] |

| Molecular Formula | C₆H₁₄O₇P₂ · 3NH₄ | [1] |

| Formula Weight | 311.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1][9] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [1] |

| Storage | Store at -20°C or below for long-term stability | [3] |

Mechanism of Action: Vγ9Vδ2 T Cell Activation

The biological activity of (E)-C-HDMAPP is functionally identical to its natural counterpart, HDMAPP, targeting Vγ9Vδ2 T cells with high specificity and potency. The activation process is TCR-dependent and mediated by the cell surface protein Butyrophilin 3A1 (BTN3A1).[4][6]

-

Binding to BTN3A1: Phosphoantigens like (E)-C-HDMAPP enter antigen-presenting cells (or are present within infected cells) and bind to the intracellular B30.2 domain of the BTN3A1 protein.[4][11]

-

Conformational Change: This binding event induces a conformational change in the BTN3A1 molecule.

-

TCR Recognition: The conformational change in BTN3A1 is detected by the Vγ9Vδ2 T cell receptor, leading to the activation of the T cell.[2][12]

-

Immune Response: Upon activation, Vγ9Vδ2 T cells proliferate rapidly and exert potent effector functions, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), and direct cytotoxicity against target cells (e.g., tumor or infected cells).[1][13]

(E)-C-HDMAPP has been shown to stimulate TNF-α synthesis by γδ-T lymphocytes with a half-maximal inhibitory concentration (IC₅₀) value of 0.91 nM, demonstrating its exceptional potency which is comparable to that of natural HDMAPP.[1][8]

The MEP Pathway: Biosynthesis of the Natural Ligand

Understanding the origin of the natural ligand, HDMAPP, is key to appreciating its role as an immunological signal. HDMAPP is an intermediate in the non-mevalonate or MEP pathway, which synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][14][15] This pathway is essential for most bacteria but is absent in higher vertebrates.

The final steps of the MEP pathway involve two key iron-sulfur cluster enzymes:

-

IspG (GcpE): Converts 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) into HDMAPP.[4][7]

-

IspH (LytB): Reduces HDMAPP to produce both IPP and DMAPP.[7][16][17]

Applications in Immunological Research

The stability and potency of (E)-C-HDMAPP make it an ideal reagent for a variety of research applications focused on γδ T cells.

-

In Vitro T Cell Activation: It is widely used as a positive control to stimulate the proliferation, cytokine production, and cytotoxic activity of human Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

-

In Vivo Studies: The compound's enhanced stability makes it suitable for animal studies. For instance, (E)-C-HDMAPP has been shown to significantly increase the number of circulating γδ T cells in cynomolgus monkeys.[1]

-

Mechanism of Action Studies: It serves as a specific agonist to investigate the molecular details of BTN3A1-mediated T cell activation.

-

Drug Discovery and Development: (E)-C-HDMAPP can be used as a benchmark compound in screening for novel immunomodulatory drugs that target the γδ T cell pathway for applications in cancer immunotherapy and infectious disease.

Experimental Protocols

The following protocols provide a validated framework for utilizing (E)-C-HDMAPP in a research setting. These protocols should be adapted based on specific laboratory conditions and cell sources.

Protocol 1: In Vitro Activation and Proliferation of Vγ9Vδ2 T Cells from Human PBMCs

Objective: To expand Vγ9Vδ2 T cells from a mixed PBMC population.

Materials:

-

(E)-C-HDMAPP (ammonium salt)

-

Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

-

Recombinant human Interleukin-2 (rhIL-2)

-

96-well flat-bottom culture plates

-

Flow cytometer and relevant antibodies (e.g., anti-CD3, anti-TCR-Vδ2)

Procedure:

-

Prepare Reagents: Dissolve (E)-C-HDMAPP in sterile PBS or culture medium to a stock concentration of 100 µM. Prepare rhIL-2 stock solution according to the manufacturer's instructions.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10⁵ cells/well).

-

Stimulation:

-

Prepare a working solution of (E)-C-HDMAPP. A final concentration range of 0.1 nM to 10 nM is typically effective. For a final concentration of 2 nM, add (E)-C-HDMAPP from your stock to the required volume of medium.

-

Add 100 µL of the medium containing (E)-C-HDMAPP to the wells. For negative controls, add 100 µL of medium without the compound.

-

-

Cytokine Addition: Add rhIL-2 to each well to a final concentration of 100 U/mL to support T cell proliferation.

-

Incubation: Culture the cells at 37°C in a 5% CO₂ incubator for 7 to 14 days. Refresh the medium every 3-4 days by carefully removing half the volume and replacing it with fresh medium containing rhIL-2.

-

Analysis: After the culture period, harvest the cells and stain with fluorescently-labeled antibodies against CD3 and TCR-Vδ2. Analyze the cell population by flow cytometry to determine the percentage and number of Vγ9Vδ2 T cells.

Sources

- 1. (E)-C-HDMAPP (ammonium salt) | CAS 933030-60-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Hydroxy-2-methyl-2-buten-4-yl 4-diphosphate (HDMAPP) - Echelon Biosciences [echelon-inc.com]

- 4. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amsbio.com [amsbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. (E)-C-HDMAPP (ammonium salt) | 933030-60-5 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current development in isoprenoid precursor biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase - Wikipedia [en.wikipedia.org]

Introduction: The Vγ9Vδ2 T-Cell and Phosphoantigen Surveillance

An In-Depth Technical Guide on the Mechanism of Action of (E)-C-HDMAPP in γδ T-Cells

This guide provides a comprehensive technical overview of the mechanism of action of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate ((E)-C-HDMAPP), a potent phosphoantigen, in the activation of human Vγ9Vδ2 T-cells. It is intended for researchers, scientists, and drug development professionals engaged in immunology and cancer immunotherapy.

Human peripheral blood contains a unique subset of T-lymphocytes known as gamma delta (γδ) T-cells, which bridge the innate and adaptive immune systems. The predominant population in circulation, characterized by the Vγ9 and Vδ2 T-cell receptor (TCR) chains, exhibits potent, non-MHC-restricted cytotoxicity against a wide range of tumor cells and pathogen-infected cells.[1][2] This recognition is mediated by small, phosphorylated metabolites termed phosphoantigens (pAgs).

(E)-C-HDMAPP, also known as HMBPP, is an intermediate of the non-mevalonate pathway of isoprenoid biosynthesis found in most bacteria and parasites but absent in humans.[3] It is the most potent naturally occurring phosphoantigen, capable of activating Vγ9Vδ2 T-cells at nanomolar concentrations, approximately 10,000 times more effectively than endogenous phosphoantigens like isopentenyl pyrophosphate (IPP).[4][5] This potent activation makes (E)-C-HDMAPP a significant molecule for immunotherapeutic strategies aiming to harness the anti-tumor activity of γδ T-cells.

The Molecular Machinery of (E)-C-HDMAPP Recognition: An "Inside-Out" Signaling Cascade

The activation of Vγ9Vδ2 T-cells by (E)-C-HDMAPP is not a direct interaction between the phosphoantigen and the TCR. Instead, it involves a sophisticated "inside-out" signaling mechanism mediated by the Butyrophilin (BTN) family of transmembrane proteins, specifically BTN3A1 and BTN2A1.[6][7][8][9]

Intracellular Sensing by Butyrophilin 3A1 (BTN3A1)

The initial and critical step in (E)-C-HDMAPP-mediated activation is its binding to the intracellular B30.2 domain of BTN3A1 expressed on the surface of target cells (e.g., tumor cells).[6][10][11] This interaction occurs within a positively charged pocket of the B30.2 domain. The binding of (E)-C-HDMAPP induces a significant conformational change in the intracellular domain of BTN3A1.[12][13]

The Role of Butyrophilin 2A1 (BTN2A1) as a Co-receptor

The conformational change in BTN3A1 induced by (E)-C-HDMAPP binding creates a composite binding surface for the intracellular domain of BTN2A1, functioning as a "molecular glue".[5][14] This leads to the formation of a BTN3A1-BTN2A1 heterodimer on the cell surface.[7][8] BTN2A1 itself does not bind phosphoantigens but is essential for the subsequent activation of the Vγ9Vδ2 TCR.[7][8]

Extracellular Transmission and Vγ9Vδ2 TCR Engagement

The intracellular conformational changes are transmitted to the extracellular domains of the BTN3A1-BTN2A1 complex.[6] This altered extracellular conformation is then recognized by the Vγ9Vδ2 TCR on the γδ T-cell. This recognition and binding event triggers the downstream signaling cascade within the γδ T-cell, leading to its activation.

Signaling Pathway of (E)-C-HDMAPP-Mediated γδ T-Cell Activation

Caption: Inside-out signaling cascade initiated by (E)-C-HDMAPP.

Downstream Effector Functions of Activated Vγ9Vδ2 T-Cells

Upon activation by (E)-C-HDMAPP, Vγ9Vδ2 T-cells execute a range of effector functions critical for anti-tumor and anti-microbial immunity:

-

Cytokine Production: Activated γδ T-cells rapidly produce pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which contribute to the modulation of the immune response and have direct anti-proliferative effects on tumor cells.

-

Cytotoxicity: They directly kill target cells through the release of cytotoxic granules containing perforin and granzymes, and through the expression of death receptor ligands such as FasL and TRAIL.[1]

-

Antigen Presentation: Activated γδ T-cells can upregulate MHC and co-stimulatory molecules, enabling them to function as antigen-presenting cells (APCs) to conventional αβ T-cells.[15]

Experimental Protocols for Studying (E)-C-HDMAPP-Mediated γδ T-Cell Activation

The following section details key experimental protocols to quantitatively and qualitatively assess the mechanism of action of (E)-C-HDMAPP.

Quantification of (E)-C-HDMAPP Binding to BTN3A1 by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between (E)-C-HDMAPP and the BTN3A1 B30.2 domain.

Protocol:

-

Protein Preparation: Express and purify the recombinant intracellular B30.2 domain of human BTN3A1. Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Ligand Preparation: Prepare a concentrated stock solution of (E)-C-HDMAPP in the same ITC buffer.

-

ITC Experiment:

-

Load the purified BTN3A1 B30.2 domain (e.g., 25-100 µM) into the sample cell of the calorimeter.[3][4]

-

Load the (E)-C-HDMAPP solution (e.g., 0.5-2 mM) into the injection syringe.[3][4]

-

Perform a series of injections (e.g., 10-20 injections of 2-5 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the heat peaks to obtain the heat change per injection.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Table 1: Representative Binding Affinities of Phosphoantigens to BTN3A1 B30.2 Domain

| Phosphoantigen | Dissociation Constant (Kd) | Reference |

| (E)-C-HDMAPP | ~1 µM | [3] |

| cHDMAPP | ~1 µM | [3] |

| IPP | ~1 mM | [3] |

| DMAPP | 120 µM | [14] |

Assessment of γδ T-Cell Activation by Flow Cytometry

Flow cytometry is used to identify and quantify the activation of γδ T-cells by measuring the upregulation of cell surface markers.

Protocol:

-

Cell Culture: Co-culture human peripheral blood mononuclear cells (PBMCs) or isolated γδ T-cells with target cells (e.g., tumor cell lines like Daudi or K562) in the presence of varying concentrations of (E)-C-HDMAPP for a specified time (e.g., 4-24 hours).

-

Cell Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain the cells with fluorochrome-conjugated antibodies against γδ TCR, CD3, and activation markers such as CD69 and CD25.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the γδ T-cell population (CD3+ γδ TCR+) and analyze the percentage of cells expressing CD69 and CD25.

-

Measurement of Cytokine Production by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the amount of IFN-γ and TNF-α secreted by activated γδ T-cells.

Protocol:

-

Co-culture and Supernatant Collection: Set up the co-culture as described for the flow cytometry assay. After the incubation period, centrifuge the plate and collect the cell-free supernatant.

-

ELISA:

-

Coat a 96-well plate with a capture antibody specific for human IFN-γ or TNF-α.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

-

Incubate, then wash the plate.

-

Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a TMB substrate and stop the reaction.

-

Read the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.[16][17][18][19][20]

-

Determination of γδ T-Cell Cytotoxicity by Chromium-51 Release Assay

This classic assay measures the ability of activated γδ T-cells to lyse target cells.

Protocol:

-

Target Cell Labeling: Label the target tumor cells with radioactive Chromium-51 (⁵¹Cr) for 1-2 hours at 37°C.[6][15][21][22][23]

-

Co-culture: Wash the labeled target cells and co-culture them with effector γδ T-cells (previously activated with (E)-C-HDMAPP and IL-2) at various effector-to-target (E:T) ratios (e.g., 1:1 to 30:1) for 4 hours.[6]

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

Experimental Workflow for Assessing γδ T-Cell Activation and Effector Function

Sources

- 1. The Generation of Human γδT Cell‐Derived Induced Pluripotent Stem Cells from Whole Peripheral Blood Mononuclear Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Butyrophilin 2A1 is essential for phosphoantigen reactivity by γδ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. revvity.co.jp [revvity.co.jp]

- 16. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. elkbiotech.com [elkbiotech.com]

- 18. cdn.stemcell.com [cdn.stemcell.com]

- 19. bioworlde.com [bioworlde.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

(E)-C-HDMAPP (Ammonium Salt): A Technical Guide to its Application in Vγ9Vδ2 T Cell Research

An In-Depth Technical Guide for Researchers

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (E)-C-HDMAPP (ammonium salt), a pivotal tool in the study of γδ T cell immunology. We will delve into its biochemical context, mechanism of action, and core research applications, providing field-proven insights and detailed methodologies to empower your experimental designs.

Part 1: The Molecular and Biological Context of (E)-C-HDMAPP

Chemical Identity: A Stabilized Analog of a Potent Microbial Metabolite

(E)-C-HDMAPP is the common name for the triammonium salt of P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid. It is a synthetic analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), a natural and exceptionally potent microbial metabolite.[1][2] The critical distinction lies in its chemical backbone. (E)-C-HDMAPP possesses a pyrophosphonate moiety, which is significantly less susceptible to chemical or enzymatic hydrolysis compared to the pyrophosphate group in its natural counterpart, HDMAPP.[1] This enhanced stability is a major experimental advantage, ensuring higher integrity and consistent concentration in solution and within vascular circulation during in vivo studies.[1]

| Property | Value |

| Synonyms | (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate, C-HMBPP |

| CAS Number | 933030-60-5[1] |

| Molecular Formula | C₆H₁₄O₇P₂ · 3NH₄[1][3] |

| Formula Weight | 311.2 g/mol [1][3] |

| Purity | Typically >95%[1][3] |

| Format | Crystalline Solid[1][3] |

| Solubility | PBS (pH 7.2): ~10 mg/ml[1] |

| Storage | -20°C[1][3] |

Biochemical Origin: A Product of the Non-Mevalonate Pathway

To understand the immunological significance of HDMAPP and its analog (E)-C-HDMAPP, we must first examine its origin. HDMAPP is a key intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , also known as the non-mevalonate pathway.[2][4] This metabolic route is essential for the biosynthesis of isoprenoid precursors—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—in most pathogenic bacteria, malaria parasites, and plant plastids.[5][6]

Crucially, humans and other animals do not utilize the MEP pathway; they rely exclusively on the mevalonate (MVA) pathway to produce IPP and DMAPP.[5][7] This fundamental metabolic difference means that HDMAPP is a "non-self" molecular pattern. The human immune system has evolved to recognize this microbial metabolite as a danger signal, leading to the powerful activation of a specific T cell subset.

Potency and Dose-Response

HDMAPP is the most potent naturally occurring phosphoantigen identified to date, with bioactivity in the nanomolar to picomolar range. [2]9-C-HDMAPP possesses a comparable level of activity. [1]This is orders of magnitude more potent than the endogenous MVA-pathway intermediate IPP, which has an ED₅₀ in the micromolar range. [9]

| Compound | Metric | Value | Assay |

|---|---|---|---|

| (E)-C-HDMAPP | IC₅₀ | 0.91 nM [1][3] | TNF-α Synthesis by γδ T lymphocytes |

| HDMAPP | ED₅₀ | ~nM range [9] | Vγ9Vδ2 T cell activation |

| HDMAPP | EC₅₀ | 0.39 nM [10] | Vγ9Vδ2 T cell binding |

| IPP | ED₅₀ | ~µM range [9]| Vγ9Vδ2 T cell activation |

Part 3: Core Research Applications and Methodologies

The stability and high potency of (E)-C-HDMAPP make it an indispensable tool for several key research applications.

Application 1: Ex Vivo Expansion of Human Vγ9Vδ2 T Cells

A primary application is the expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs). This is foundational for studying their biology and for generating sufficient cell numbers for adoptive immunotherapy models. [11][12]

-

Source Material: PBMCs are used as they contain the Vγ9Vδ2 T cells (typically 1-5% of circulating T cells) and the necessary antigen-presenting cells (like monocytes) that express BTN3A1.

-

(E)-C-HDMAPP Concentration: A low nanomolar concentration is typically sufficient for maximal stimulation, reflecting its high potency.

-

IL-2 Supplementation: Interleukin-2 (IL-2) is a critical co-stimulatory cytokine that promotes the survival and proliferation of activated T cells. [9][11][13]It is added after initial antigen stimulation to drive robust expansion.

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Seeding: Resuspend PBMCs at 1 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (or Human AB serum) and Penicillin/Streptomycin. Seed cells into a 24-well culture plate. [11][13]3. Stimulation: Add (E)-C-HDMAPP to the cell culture at a final concentration of 1-10 nM. [9][14]4. Co-stimulation: After 24-48 hours, add recombinant human IL-2 to the culture at a final concentration of 100-400 IU/mL. [9]5. Maintenance: Every 2-3 days, assess cell density. If necessary, split the cultures and add fresh medium containing IL-2 to maintain a cell concentration near 1 x 10⁶ cells/mL. [9]6. Monitoring: After 10-14 days, assess the purity of the expanded Vγ9Vδ2 T cell population using flow cytometry. Stain cells with antibodies against CD3 and Vδ2-TCR. A purity of >90% is commonly achieved.

Application 2: Sensitization of Target Cells for Cytotoxicity Assays

(E)-C-HDMAPP can be used to "paint" tumor cells, making them targets for Vγ9Vδ2 T cell-mediated killing. This provides a robust and titratable system for evaluating anti-tumor cytotoxicity. [9][13]

-

Incubation: A short incubation (2-16 hours) is sufficient for the target cells to take up the phosphoantigen. [9]* Washing: It is critical to extensively wash the target cells after incubation. This ensures that the subsequent T cell activation is due to the antigen presented by the target cells, not from residual (E)-C-HDMAPP in the co-culture medium. [9]

-

Target Cell Culture: Culture your chosen tumor cell line (e.g., K562 myeloid leukemia or HeLa cervical cancer cells) to a healthy, sub-confluent state. [9]2. Sensitization: Incubate the tumor cells with a dose range of (E)-C-HDMAPP (e.g., 0.1 nM to 100 nM) for 2 to 16 hours at 37°C. [9]3. Washing: Harvest the cells and wash them extensively (at least 3 times) with fresh, warm culture medium or PBS to remove all unbound (E)-C-HDMAPP.

-

Co-culture: Co-culture the washed, sensitized target cells with previously expanded Vγ9Vδ2 T cells (from Application 1) at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

-

Readout (Quantification of Activation): After 16-24 hours, collect the supernatant and measure the concentration of secreted IFN-γ using a standard ELISA kit. IFN-γ level is a direct correlate of Vγ9Vδ2 T cell activation. [9]6. Readout (Quantification of Killing): For a 4-hour cytotoxicity assay, label target cells with a fluorescent dye (e.g., CFSE) before co-culture. After 4 hours, add a viability dye (e.g., 7-AAD) and analyze by flow cytometry. The percentage of CFSE⁺/7-AAD⁺ cells represents the specific lysis of target cells. [13]

Conclusion and Future Directions

(E)-C-HDMAPP (ammonium salt) is more than a mere chemical reagent; it is a precision tool that unlocks the potent anti-tumor and anti-infective potential of the Vγ9Vδ2 T cell system. Its enhanced stability over its natural counterpart, HDMAPP, provides reliability and reproducibility in experimental settings. As a Senior Application Scientist, I have seen this compound form the bedrock of countless studies, from fundamental explorations of innate immune recognition to the preclinical development of novel cancer immunotherapies.

The methodologies outlined in this guide—ex vivo expansion, target cell sensitization, and effector function analysis—represent the core workflows in this field. Mastery of these techniques enables researchers to probe the intricate biology of γδ T cells and harness their power. Future research will undoubtedly focus on leveraging the insights gained from tools like (E)-C-HDMAPP to develop next-generation therapies, including combination strategies with checkpoint inhibitors, the creation of more potent prodrugs, and the engineering of γδ T cells for enhanced efficacy. [8][15]

References

-

Vantourout, P. & Hayday, A. (2013). Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC. National Institutes of Health. [Link]

-

My Skin Recipes. (n.d.). (E)-C-HDMAPP (ammonium salt) ((E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate). [Link]

-

Biocompare. (n.d.). (E)-C-HDMAPP (ammonium salt) 13151 from Cayman Chemical. [Link]

-

Liu, Y., & Liu, H. W. (2014). Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC. National Institutes of Health. [Link]

-

Seto, H. (2012). Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis. Proceedings of the Japan Academy, Series B. [Link]

-

Carion, A. et al. (2021). Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins. National Institutes of Health. [Link]

-

De Libero, G., & Mori, L. (2015). Phosphoantigen Presentation to TCR γδ Cells, a Conundrum Getting Less Gray Zones. Frontiers in Immunology. [Link]

-

Zhang, Y., et al. (2015). Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC. National Institutes of Health. [Link]

-

Liu, Y., & Liu, H. W. (2014). Current development in isoprenoid precursor biosynthesis and regulation. PubMed. [Link]

-

Sandstrom, A., et al. (2014). The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells. Immunity. [Link]

-

Evans, R., et al. (2022). Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells. RSC Medicinal Chemistry. [Link]

-

Raghunathan, S., et al. (2021). Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC. National Institutes of Health. [Link]

-

Wiesner, J., et al. (2007). Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites. Current Pharmaceutical Design. [Link]

-

L-Awad, N., et al. (2022). Potentiating Vγ9Vδ2 T cell proliferation and assessing their cytotoxicity towards adherent cancer cells at the single cell level. Scientific Reports. [Link]

-

Wikipedia. (n.d.). (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate. [Link]

-

Boedec, A., et al. (2008). Synthesis of phosphoantigens: Scalable accesses to enantiomers of BrHPP and studies on N-HDMAPP synthesis. ResearchGate. [Link]

-

Rekittke, I., et al. (2008). Structure of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate reductase, the terminal enzyme of the non-mevalonate pathway. Journal of the American Chemical Society. [Link]

-

Kutscher, S., et al. (2023). An optimized cultivation method for future in vivo application of γδ T cells. Frontiers in Immunology. [Link]

-

Le, N., et al. (2024). Gamma delta T cells and their immunotherapeutic potential in cancer - PMC. National Institutes of Health. [Link]

-

Van Acker, H. H., et al. (2022). Gamma delta T-cell reconstitution after allogeneic HCT: A platform for cell therapy. Frontiers in Immunology. [Link]

-

Okuno, K., et al. (2021). Strategies to Improve the Antitumor Effect of γδ T Cell Immunotherapy for Clinical Application. International Journal of Molecular Sciences. [Link]

Sources

- 1. (E)-C-HDMAPP (ammonium salt) | CAS 933030-60-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. biocompare.com [biocompare.com]

- 4. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current development in isoprenoid precursor biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy HDMAPP (ammonium salt) [smolecule.com]

- 11. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized cultivation method for future in vivo application of γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potentiating Vγ9Vδ2 T cell proliferation and assessing their cytotoxicity towards adherent cancer cells at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptome Signature of Vγ9Vδ2 T Cells Treated With Phosphoantigens and Notch Inhibitor Reveals Interplay Between TCR and Notch Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strategies to Improve the Antitumor Effect of γδ T Cell Immunotherapy for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of (E)-C-HDMAPP Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed pathway for the chemical synthesis of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate ammonium salt, commonly known as (E)-C-HDMAPP ammonium salt. This potent phosphoantigen is a critical intermediate in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis and a powerful activator of human Vγ9/Vδ2 T cells, making it a molecule of significant interest in immunology and drug development. This document moves beyond a simple recitation of steps to explain the underlying chemical rationale, ensuring a deep understanding of the synthetic strategy.

Introduction: The Significance of (E)-C-HDMAPP

(E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP or HDMAPP) is an essential metabolite in the MEP pathway, which is utilized by many pathogenic bacteria, parasites (such as the malaria parasite Plasmodium falciparum), and plants, but is absent in humans.[1][2] This metabolic distinction makes the enzymes in the MEP pathway attractive targets for the development of novel antimicrobial agents. Furthermore, HDMAPP is the most potent known natural phosphoantigen that activates human Vγ9/Vδ2 T cells, a subset of γδ T cells that play a crucial role in the immune response to infections and tumors.[3] The ability to synthesize stable and pure forms of HDMAPP, such as its ammonium salt, is paramount for advancing research into its biological functions and therapeutic potential.

Synthetic Strategy: A Multi-step Chemoenzymatic Approach

The synthesis of (E)-C-HDMAPP ammonium salt is a multi-step process that begins with a commercially available starting material, 3-methylbut-2-en-1-ol (dimethylallyl alcohol). The core of the strategy involves the regioselective introduction of a hydroxyl group at the C-4 position, followed by diphosphorylation at the C-1 position. A critical aspect of this synthesis is a robust protecting group strategy to differentiate the two hydroxyl groups and ensure the desired regioselectivity of the phosphorylation.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic pathway for (E)-C-HDMAPP Ammonium Salt.

Detailed Experimental Protocols

The following sections provide a step-by-step methodology for each stage of the synthesis, including insights into the critical parameters and rationale for the chosen reagents and conditions.

Step 1: Acetylation of 3-Methylbut-2-en-1-ol

Objective: To protect the primary alcohol of the starting material as an acetate ester. This prevents its reaction in the subsequent allylic hydroxylation step and sets the stage for selective deprotection later.

Protocol:

-

Dissolve 3-methylbut-2-en-1-ol (1.0 eq) in anhydrous pyridine (2-10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5 eq) dropwise to the stirred solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane (CH₂Cl₂) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methylbut-2-enyl acetate as a colorless oil. A yield of 99% can be expected.[5]

Expert Insight: The use of pyridine as both a solvent and a base is standard for acetylations with acetic anhydride. It activates the anhydride and neutralizes the acetic acid byproduct. The aqueous workup is crucial to remove pyridine and any remaining reagents.

Step 2: Regioselective Allylic Hydroxylation

Objective: To introduce a hydroxyl group at the C-4 position of the acetate-protected starting material. This is the key step for creating the desired diol precursor.

Protocol:

-

Dissolve 3-methylbut-2-enyl acetate (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add selenium dioxide (SeO₂) (catalytic amount, e.g., 0.05-0.1 eq) and tert-butyl hydroperoxide (t-BuOOH) (2.0 eq) to the solution.[5][6]

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a dilute HCl solution (pH 3).

-

Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a hexane-ethyl acetate gradient to isolate (2E)-4-hydroxy-3-methylbut-2-enyl acetate. A yield of approximately 25% can be expected for the desired product.[5]

Expert Insight: Selenium dioxide is a classic reagent for allylic oxidation.[7][8] The use of t-BuOOH as a co-oxidant allows for a catalytic amount of the toxic SeO₂ to be used. The reaction produces a mixture of products, including the corresponding aldehyde, so careful chromatographic purification is essential.

Step 3: Protection of the C-4 Hydroxyl Group

Objective: To selectively protect the newly introduced C-4 hydroxyl group as a tetrahydropyranyl (THP) ether. This allows for the subsequent deprotection and phosphorylation of the C-1 hydroxyl group.

Protocol:

-

Dissolve (2E)-4-hydroxy-3-methylbut-2-enyl acetate (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).[5][9]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield (2E)-4-(tetrahydropyranyloxy)-3-methylbut-2-enyl acetate. An expected yield is around 84%.[5]

Expert Insight: The THP group is a common acid-labile protecting group for alcohols.[10] PPTS is a mild acidic catalyst that is well-suited for this transformation, minimizing potential side reactions.

Step 4: Selective Deprotection of the C-1 Acetate Group

Objective: To remove the acetate protecting group at the C-1 position, liberating the primary alcohol for diphosphorylation.

Protocol:

-

Dissolve (2E)-4-(tetrahydropyranyloxy)-3-methylbut-2-enyl acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:5 v/v).[5]

-

Add potassium carbonate (K₂CO₃) (e.g., 2.0 eq) to the solution.

-

Stir the reaction at room temperature for approximately 2 hours, monitoring by TLC for the disappearance of the starting material.

-

Remove the methanol by evaporation.

-

Partition the remaining aqueous residue with ethyl acetate.

-

Separate the organic layer, dry over MgSO₄, and remove the solvent under reduced pressure to afford the crude (2E)-4-(tetrahydropyranyloxy)-3-methylbut-2-en-1-ol. A yield of around 72% can be expected after purification.[5]

Expert Insight: The acetate group is readily cleaved under basic conditions, while the THP ether is stable. This differential stability is the cornerstone of the protecting group strategy.

Step 5: Diphosphorylation of the C-1 Alcohol

Objective: To introduce the diphosphate moiety at the C-1 position. This is a challenging step that requires anhydrous conditions and specialized reagents.

Protocol (adapted from Davisson et al.):

-

Formation of the Allylic Chloride:

-

Dissolve (2E)-4-(tetrahydropyranyloxy)-3-methylbut-2-en-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0°C.

-

Add N-chlorosuccinimide (NCS) (1.2 eq) and dimethyl sulfide (Me₂S) (1.2 eq).

-

Stir the reaction at 0°C for 2-3 hours. The crude allylic chloride is typically used directly in the next step without extensive purification.

-

-

Diphosphorylation:

-

In a separate flask, prepare tris(tetrabutylammonium)hydrogen diphosphate by passing tris(tetrabutylammonium) pyrophosphate through a Dowex 50 (H⁺ form) ion-exchange column.

-

Dissolve the crude allylic chloride in anhydrous acetonitrile (MeCN).

-

Add the solution of tris(tetrabutylammonium)hydrogen diphosphate in MeCN to the allylic chloride solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by cellulose column chromatography to isolate the protected diphosphate. The yield for this two-step conversion is often low, around 14%.[5]

-

Expert Insight: This two-step procedure via the allylic chloride is a common method for the synthesis of allylic diphosphates. The use of the bulky tetrabutylammonium counterion enhances the solubility of the diphosphate salt in organic solvents. Purification by cellulose chromatography is effective for separating the polar diphosphate product.[11]

Step 6: Deprotection of the THP Group

Objective: To remove the THP protecting group from the C-4 hydroxyl, yielding the free (E)-4-hydroxy-3-methylbut-2-enyl diphosphate.

Protocol:

-

Treat the purified (2E)-4-(tetrahydropyranyloxy)-3-methylbut-2-enyl diphosphate (1.0 eq) with aqueous acetic acid (e.g., 80%).[5]

-

Stir the reaction at room temperature overnight.

-

Monitor the deprotection by TLC or NMR.

-

Neutralize the reaction mixture carefully with a saturated solution of sodium hydrogen carbonate.[5]

Step 7: Formation and Purification of the Ammonium Salt

Objective: To convert the diphosphate to its more stable and handleable triammonium salt and purify the final product.

Protocol:

-

After neutralization in the previous step, load the aqueous solution onto a cellulose column.

-

Elute the column with a suitable solvent system, such as a gradient of ammonium bicarbonate.

-

Combine the fractions containing the product and lyophilize (freeze-dry) to obtain the pure (E)-C-HDMAPP ammonium salt as a white, fluffy solid. A yield of approximately 51% for the deprotection and purification steps can be expected.[5]

Expert Insight: Conversion to the ammonium salt is achieved during the purification process on the cellulose column with an ammonium-containing eluent, followed by lyophilization. This provides a stable, solid product suitable for storage and biological assays.

Product Characterization and Validation

To ensure the identity and purity of the synthesized (E)-C-HDMAPP ammonium salt, a comprehensive analytical characterization is essential.

| Analytical Technique | Expected Results |

| ¹H NMR (D₂O, NH₄OD) | δ (ppm): 1.72 (s, 3H, 3-CH₃), 4.03 (s, 2H, 4-H₂), 4.56 (t, J = 7 Hz, 2H, 1-H₂), 5.66 (m, 1H, 2-H).[5] |

| ¹³C NMR (D₂O, NH₄OD) | δ (ppm): 13.4 (q, 3-CH₃), 62.9 (t, 1-C), 66.9 (t, 4-C), 121.0 (d, 2-C), 140.4 (s, 3-C).[5] |

| ³¹P NMR (D₂O, NH₄OD) | Expected signals for the diphosphate moiety. |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 259.2.[12] |

Workflow for Product Analysis:

Figure 2: Analytical workflow for the characterization of (E)-C-HDMAPP Ammonium Salt.

Conclusion

This in-depth technical guide provides a robust and well-referenced pathway for the chemical synthesis of (E)-C-HDMAPP ammonium salt. By detailing not only the "how" but also the "why" of each experimental step, this document aims to empower researchers to confidently and successfully synthesize this important immunomodulatory molecule. The provided protocols, coupled with the rationale and analytical data, form a self-validating system for the production of high-purity (E)-C-HDMAPP ammonium salt for advanced research applications.

References

-

O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021). Retrieved from [Link]

- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

-

How can I get acetylation with acetic anhydride and prydine? - ResearchGate. (2014). Retrieved from [Link]

- Synthesis of (2E)-4-hydroxy-3-methylbut-2-enyl diphosphate, a key intermediate in the biosynthesis of isoprenoids. J. Chem. Soc., Perkin Trans. 1, 2002, 710–712.

-

What is the best work-up for acetic anhydride/pyradine acetylation? - ResearchGate. (2019). Retrieved from [Link]

- Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review. Frontiers in Microbiology.

-

Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging - PMC - NIH. (2025). Retrieved from [Link]

-

(E)-C-HDMAPP (ammonium salt) ((E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate). My Skin Recipes. Retrieved from [Link]

-

ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL - Organic Syntheses Procedure. Retrieved from [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - Semantic Scholar. (2017). Retrieved from [Link]

-

HDMAPP (ammonium salt) | C5H21N3O8P2 | CID 11220708 - PubChem. Retrieved from [Link]

- Isotope Effects and the Mechanism of Allylic Hydroxylation of Alkenes with Selenium Dioxide. The Journal of Organic Chemistry.

-

Structure of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Reductase, the Terminal Enzyme of the Non-Mevalonate Pathway - PubMed Central. Retrieved from [Link]

- 4.5 Tetrahydropyranyl (THP) and Related Ethers. Kocienski's Protecting Groups.

- Isotope effects and the mechanism of allylic hydroxylation of alkenes with selenium dioxide. PubMed.

- Synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans via (3,5)-oxonium-ene reaction. PubMed.

-

Isolation of 4-hydroxy 3-methyl 2-butenyl 4-diphosphate reductase (ApHDR) gene of methyl erythritol diphosphate (MEP) pathway, in silico analysis and differential tissue specific ApHDR expression in Andrographis paniculata (Burm. f) Nees - PMC - PubMed Central. (2021). Retrieved from [Link]

-

Chromatography in presence of high concentrations of salts on columns of celluloses with and without ion exchange groups (hydrogen bond chromatography). Its application to purification of yeast enzymes - PubMed. Retrieved from [Link]

-

Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH met - Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

-

Identification of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate as a major activator for human gammadelta T cells in Escherichia coli - PubMed. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis of (2E)-4-hydroxy-3-methylbut-2-enyl diphosphate, a key intermediate in the biosynthesis of isoprenoids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sci-hub.box [sci-hub.box]

- 8. Isotope effects and the mechanism of allylic hydroxylation of alkenes with selenium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Chromatography in presence of high concentrations of salts on columns of celluloses with and without ion exchange groups (hydrogen bond chromatography). Its application to purification of yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

The Biological Function of Phosphoantigens: A Technical Guide to Vγ9Vδ2 T Cell Activation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological function of phosphoantigens (pAgs), with a particular focus on (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning the activation of human Vγ9Vδ2 T cells by these unique metabolites. We will delve into the "inside-out" signaling cascade mediated by the butyrophilin family of proteins, detail robust experimental protocols for investigating these interactions, and present key quantitative data to inform experimental design and therapeutic development.

Introduction: The Significance of Phosphoantigens in Immunity

Phosphoantigens are a class of non-peptidic small molecules that act as potent activators of a specific subset of human T cells known as Vγ9Vδ2 T cells.[1][2] These T cells constitute the major population of circulating γδ T cells in healthy adults, representing approximately 1-5% of peripheral blood T cells.[1][2] Unlike conventional αβ T cells that recognize peptide antigens presented by Major Histocompatibility Complex (MHC) molecules, Vγ9Vδ2 T cells detect metabolic intermediates, positioning them as crucial sentinels of cellular stress and microbial invasion.

Two primary phosphoantigens have been extensively characterized:

-

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP): An intermediate of the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway of isoprenoid biosynthesis.[3][4] This pathway is essential for most pathogenic bacteria, such as Mycobacterium tuberculosis, and malaria parasites, but is absent in humans.[2][3][4] HMB-PP is the most potent naturally occurring phosphoantigen, capable of activating Vγ9Vδ2 T cells at nanomolar to picomolar concentrations.[3][4][5]

-

Isopentenyl pyrophosphate (IPP): A universal precursor for isoprenoid synthesis in all living organisms, produced via the mevalonate pathway in human cells.[1][2] While a physiological activator of Vγ9Vδ2 T cells, IPP is significantly less potent than HMB-PP, with effective concentrations in the micromolar range.[2][6] Dysregulation of the mevalonate pathway in tumor cells can lead to the accumulation of IPP, rendering these malignant cells susceptible to Vγ9Vδ2 T cell-mediated surveillance.[1][2]

The ability of Vγ9Vδ2 T cells to recognize these metabolic signatures of infection and transformation has made them an attractive target for novel immunotherapeutic strategies against a range of cancers and infectious diseases.[7][8]

The Molecular Mechanism of Phosphoantigen Recognition: An "Inside-Out" Signaling Cascade

The activation of Vγ9Vδ2 T cells by phosphoantigens is not a direct interaction between the pAg and the T cell receptor (TCR). Instead, it is mediated by a sophisticated "inside-out" signaling mechanism orchestrated by the butyrophilin 3A1 (BTN3A1) protein, a member of the B7 superfamily, expressed on the surface of antigen-presenting cells and tumor cells.[9][10][11]

Intracellular Sensing of Phosphoantigens by BTN3A1

The key event in phosphoantigen recognition is the binding of pAgs to the intracellular B30.2 domain of BTN3A1.[9][12][13] This intracellular domain possesses a positively charged pocket that directly accommodates the pyrophosphate moiety of the phosphoantigen.[14] The affinity of this interaction correlates with the potency of Vγ9Vδ2 T cell activation.[14][15]

The Role of BTN2A1 as a Critical Co-receptor

Recent studies have revealed that BTN3A1 does not act alone. Butyrophilin 2A1 (BTN2A1) has been identified as an essential co-receptor in the phosphoantigen sensing machinery.[1][16] BTN2A1 forms a heterodimer with BTN3A1 on the cell surface.[16] The binding of a phosphoantigen to the intracellular B30.2 domain of BTN3A1 is proposed to act as a "molecular glue," promoting or stabilizing the interaction between the intracellular domains of BTN3A1 and BTN2A1.[11][17]

Conformational Changes and TCR Engagement

This intracellular binding event triggers a conformational change that propagates to the extracellular domains of the BTN3A1/BTN2A1 complex.[10][18] This altered extracellular conformation is then recognized by the Vγ9Vδ2 TCR, leading to T cell activation, proliferation, cytokine production (such as IFN-γ and TNF-α), and cytotoxic effector functions against the target cell.[16][18]

Below is a diagrammatic representation of the "inside-out" signaling pathway:

Caption: "Inside-Out" Signaling Pathway of Vγ9Vδ2 T Cell Activation by Phosphoantigens.

Quantitative Analysis of Phosphoantigen Activity

The potency of different phosphoantigens can be quantified by their half-maximal effective concentration (EC50) in Vγ9Vδ2 T cell activation assays and their binding affinity (Kd) to the BTN3A1 B30.2 domain.

| Phosphoantigen/Activator | Type | EC50 for Vγ9Vδ2 T Cell Activation | Binding Affinity (Kd) to BTN3A1 B30.2 | Reference(s) |

| HMB-PP | Natural pAg | 0.016 - 0.5 nM | ~0.5 - 1 µM | [12][14][19][20][21] |

| IPP | Natural pAg | 1 - 36 µM | ~0.5 - 1 mM | [10][14][15] |

| Zoledronate | Aminobisphosphonate (Indirect Activator) | 3 - 900 nM | N/A (Inhibits FPPS) | [10][19] |

| POM2-C-HMBP | Synthetic pAg Prodrug | 5.4 nM | N/A (Prodrug) | [19] |

| cHDMAPP | Synthetic pAg Analog | Similar to HMB-PP | ~0.5 µM | [12] |

Experimental Protocols for Studying Phosphoantigen Function

A robust understanding of phosphoantigen biology requires well-defined experimental systems. Here, we provide detailed methodologies for the isolation, expansion, and functional assessment of Vγ9Vδ2 T cells.

Isolation and Expansion of Human Vγ9Vδ2 T Cells

This protocol outlines the isolation of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent expansion.

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Human IL-2

-

Zoledronic acid or synthetic phosphoantigen (e.g., BrHPP)

-

TCRγ/δ+ T Cell Isolation Kit (magnetic bead-based negative selection)

-

Flow cytometer and antibodies (anti-CD3, anti-TCR Vδ2)

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.

-

Vγ9Vδ2 T Cell Enrichment (Optional but Recommended): For higher purity, enrich for γδ T cells using a magnetic-activated cell sorting (MACS) based negative selection kit.[22][23]

-

Cell Culture and Expansion:

-

Plate PBMCs or enriched γδ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Stimulate the cells with a phosphoantigen or an aminobisphosphonate. For example, add zoledronic acid to a final concentration of 1-5 µM.[24]

-

Add human IL-2 to a final concentration of 100-200 IU/mL.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

Replenish the medium with fresh IL-2 every 2-3 days.

-

Monitor the expansion and purity of Vγ9Vδ2 T cells by flow cytometry using anti-CD3 and anti-TCR Vδ2 antibodies.[25] Cultures should be predominantly >90% Vγ9Vδ2+ T cells after 10-14 days.[7]

-

Caption: Workflow for the Isolation and Expansion of Vγ9Vδ2 T cells.

Vγ9Vδ2 T Cell Co-culture and Cytotoxicity Assay

This protocol assesses the ability of expanded Vγ9Vδ2 T cells to kill tumor cells, either basally or after sensitization with phosphoantigens or aminobisphosphonates.

Materials:

-

Expanded Vγ9Vδ2 T cells (effector cells)

-

Tumor cell line (target cells, e.g., Daudi, PC-3, MDA-MB-231)[7]

-

Phosphoantigen (e.g., HMB-PP) or aminobisphosphonate (e.g., zoledronic acid)

-

Assay medium (e.g., RPMI-1640 + 10% FBS)

-

Flow cytometer and viability dyes (e.g., 7-AAD, Propidium Iodide) or a chromium-51 release assay setup.

Procedure:

-

Target Cell Preparation:

-

Culture the chosen tumor cell line to a healthy, sub-confluent state.

-

(Optional Sensitization): Pre-treat the target cells with a suboptimal dose of an aminobisphosphonate (e.g., 1 µM zoledronic acid) for 4-24 hours to induce endogenous IPP accumulation.[26]

-

-

Co-culture:

-

Harvest and count both effector (Vγ9Vδ2 T cells) and target (tumor) cells.

-

Co-culture the cells in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[7]

-

Include controls: target cells alone (spontaneous death) and target cells with a lysis agent like Triton X-100 (maximum death).

-

Incubate the co-culture for 4-24 hours at 37°C.

-

-

Cytotoxicity Measurement:

-

Flow Cytometry-Based Assay:

-

Stain the cells with a viability dye.

-

Acquire samples on a flow cytometer and distinguish between live and dead target cells.[5]

-

Calculate the percentage of specific lysis: (% Lysis in co-culture - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) * 100.

-

-

Chromium-51 Release Assay:

-

Cytokine Release Assay (ELISpot)

This protocol quantifies the frequency of cytokine-secreting Vγ9Vδ2 T cells upon stimulation.

Materials:

-

ELISpot plate pre-coated with anti-IFN-γ or anti-TNF-α capture antibody.

-

Expanded Vγ9Vδ2 T cells.

-

Stimulating cells (e.g., tumor cells) or soluble phosphoantigens.

-

Biotinylated detection antibody (anti-IFN-γ or anti-TNF-α).

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

-

Substrate for ALP (BCIP/NBT) or HRP (AEC).

-

ELISpot reader.

Procedure:

-

Plate Preparation: Prepare the ELISpot plate according to the manufacturer's instructions. This typically involves washing the pre-coated plate.

-

Cell Plating and Stimulation:

-

Add expanded Vγ9Vδ2 T cells to the wells.

-

Add the stimulus: either tumor cells (at a specific E:T ratio) or a soluble phosphoantigen (e.g., HMB-PP at various concentrations).

-

Include negative (T cells alone) and positive (e.g., PMA/Ionomycin) controls.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[20]

-

Detection:

-

Wash the plate to remove cells.

-

Add the biotinylated detection antibody and incubate.

-

Wash and add the streptavidin-enzyme conjugate.

-

Wash and add the substrate to develop colored spots.[27]

-

-

Analysis: Dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.[28]

Conclusion and Future Directions

Phosphoantigens represent a fascinating class of molecules that bridge microbial/cancer metabolism and the human immune system. The elucidation of the BTN3A1/BTN2A1-mediated "inside-out" signaling pathway has provided a solid framework for understanding Vγ9Vδ2 T cell activation.[17][29] The experimental protocols detailed in this guide offer a robust platform for further investigation into the nuances of this system.

Future research will likely focus on:

-

Developing more potent and specific synthetic phosphoantigens and their prodrugs for enhanced therapeutic efficacy.[10]

-

Exploring the combinatorial use of phosphoantigen-based therapies with other immunomodulatory agents, such as checkpoint inhibitors.

-

Further dissecting the structural dynamics of the BTN3A1/BTN2A1/TCR complex to refine our understanding of the activation mechanism.

This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to harnessing the therapeutic potential of Vγ9Vδ2 T cells in the fight against cancer and infectious diseases.

References

-

An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells. Cells. Available at: [Link]

-

Phosphoantigen-induced inside-out stabilization of butyrophilin receptor complexes drives dimerization-dependent γδ TCR activation. PubMed. Available at: [Link]

-

The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells. Immunity. Available at: [Link]

-

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate. Wikipedia. Available at: [Link]

-

Butyrophilin-2A1 Directly Binds Germline-Encoded Regions of the Vγ9Vδ2 TCR and Is Essential for Phosphoantigen Sensing. Immunity. Available at: [Link]

-

Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells. RSC Chemical Biology. Available at: [Link]

-

Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens. Frontiers in Immunology. Available at: [Link]

-

Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells. bioRxiv. Available at: [Link]

-

Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation. PNAS. Available at: [Link]

-

Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells. Nature. Available at: [Link]

-

A Structural Change in Butyrophilin upon Phosphoantigen Binding Underlies Phosphoantigen-Mediated Vγ9Vδ2 T Cell Activation. Immunity. Available at: [Link]

-

A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens. Frontiers in Immunology. Available at: [Link]

-

Isolation and expansion of pure and functional γδ T cells. Frontiers in Immunology. Available at: [Link]

-

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate. Bionity. Available at: [Link]

-

The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells. Immunity. Available at: [Link]

-

Butyrophilin3A proteins and Vγ9Vδ2 T cell activation. Cellular & Molecular Immunology. Available at: [Link]

-

Activation of human Vγ9/Vδ2 + T cells by HMBP ProPAgens. ResearchGate. Available at: [Link]

-

An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells. Cells. Available at: [Link]

-

In vitro expansion of Vγ9Vδ2 T cells for immunotherapy. Methods in Molecular Biology. Available at: [Link]

-

The intracellular B30.2 domain of butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells. PubMed. Available at: [Link]

-

Structure-activity relationships of butyrophilin 3 ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Long-Term Effects of Amino-Bisphosphonates on Circulating γδ T Cells. ResearchGate. Available at: [Link]

-

A novel expansion protocol for human gamma delta T cells. ResearchGate. Available at: [Link]

-

Vγ9Vδ2 T cell can efficiently kill cancer cells. ResearchGate. Available at: [Link]

-

Isolation and expansion of pure and functional γδ T cells. Semantic Scholar. Available at: [Link]

-

Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (24-well plate, pmel-1 or OT-I T cells, MC38 cell line). Protocols.io. Available at: [Link]

-

An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells. PMC. Available at: [Link]

-

Isolation and expansion of pure and functional γδ T cells. ResearchGate. Available at: [Link]

-

Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

-

A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity. JOVE. Available at: [Link]

-

Examples — graphviz 0.21 documentation. Read the Docs. Available at: [Link]

-

A versatile flow-based assay for immunocyte-mediated cytotoxicity. Journal of Immunological Methods. Available at: [Link]

-

In vivo phosphoantigen levels in bisphosphonate-treated human breast tumors trigger Vγ9Vδ2 T-cell antitumor cytotoxicity through ICAM-1 engagement. Cancer Research. Available at: [Link]

-

Morphology of tumor cells after co-culture with γδ T cells. ResearchGate. Available at: [Link]

-

Chromium Release Assay: The Old School Way of Testing Cytotoxic T Cells. Bitesize Bio. Available at: [Link]

-

Elispot assay ( assay to determine cytokine producing cells). YouTube. Available at: [Link]

-

High phosphoantigen levels in bisphosphonate-treated human breast tumors promote Vgamma9Vdelta2 T-cell chemotaxis and cytotoxicity in vivo. Cancer Research. Available at: [Link]

-

Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

-

Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link]

-

Tumor organoid – T cell co-culture systems. Nature Protocols. Available at: [Link]

-

Measurement of cytokine release at the single cell level using the ELISPOT assay. ResearchGate. Available at: [Link]

-

Reproducible Path Diagrams (Graphviz and DOT in Stata). Statalist. Available at: [Link]

-

Measurement of cytokine release at the single cell level using the ELISPOT assay. PubMed. Available at: [Link]

-

Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone. Available at: [Link]

-

The bisphosphonate acute phase response: rapid and copious production of proinflammatory cytokines by peripheral blood γδ T cells in response to aminobisphosphonates is inhibited by statins. Clinical & Experimental Immunology. Available at: [Link]

Sources

- 1. BTN2A1, an immune checkpoint targeting Vγ9Vδ2 T cell cytotoxicity against malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. academic.oup.com [academic.oup.com]

- 4. BTN3A1 discriminates γδ T cell phosphoantigens from non-antigenic small molecules via a conformational sensor in its B30.2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bitesizebio.com [bitesizebio.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The intracellular B30.2 domain of butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of butyrophilin 3 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Butyrophilin-2A1 Directly Binds Germline-Encoded Regions of the Vγ9Vδ2 TCR and Is Essential for Phosphoantigen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Structural Change in Butyrophilin upon Phosphoantigen Binding Underlies Phosphoantigen-Mediated Vγ9Vδ2 T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Isolation and expansion of pure and functional γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vitro expansion of Vγ9Vδ2 T cells for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. In vivo phosphoantigen levels in bisphosphonate-treated human breast tumors trigger Vγ9Vδ2 T-cell antitumor cytotoxicity through ICAM-1 engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. Phosphoantigen-induced inside-out stabilization of butyrophilin receptor complexes drives dimerization-dependent γδ TCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of (E)-C-HDMAPP: A Synthetic Phosphoantigen for Potent Vγ9Vδ2 T-Cell Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The human Vγ9Vδ2 T-cell subset represents a crucial component of the innate immune system, capable of recognizing and eliminating malignant and infected cells. This response is mediated by the T-Cell Receptor (TCR) dependent recognition of small, phosphorylated metabolites known as phosphoantigens (pAgs). The discovery of the highly potent microbial metabolite (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) unveiled a powerful mechanism for Vγ9Vδ2 T-cell activation. However, the inherent instability of its pyrophosphate moiety prompted the development of more robust synthetic analogs. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and experimental application of (E)-C-HDMAPP, a phosphonate analog of HMBPP, which combines high stability with potent, sub-nanomolar T-cell stimulatory activity. We will explore the intricate "inside-out" signaling pathway involving the Butyrophilin 3A1 (BTN3A1) protein, detail validated protocols for T-cell expansion and activation assays, and provide a framework for its application in immunotherapy research and development.

The Vγ9Vδ2 T-Cell: An Unconventional Sentinel

Constituting the majority of circulating γδ T-cells in humans (1-5% of blood T-cells), Vγ9Vδ2 T-cells are distinguished from conventional αβ T-cells by their unique antigen recognition system.[1] Instead of recognizing peptide antigens presented by Major Histocompatibility Complex (MHC) molecules, they respond to small, non-peptide phosphoantigens.[2] These molecules are intermediates of isoprenoid biosynthesis pathways.[3]

Two key pathways are of interest:

-

The Mevalonate (MVA) Pathway: Active in human cells, this pathway produces Isopentenyl Pyrophosphate (IPP). In many tumor cells, dysregulation of the MVA pathway leads to an accumulation of IPP, rendering them targets for Vγ9Vδ2 T-cell surveillance.[4][5]

-

The Non-Mevalonate (MEP) Pathway: Utilized by most bacteria and certain parasites, this pathway produces the highly potent phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), also known as HDMAPP.[5][6] HMBPP is the most powerful natural Vγ9Vδ2 T-cell agonist discovered to date, with activity in the nanomolar range.[7]

This dual-pathway recognition equips Vγ9Vδ2 T-cells to act as sentinels against both metabolic dysregulation in cancer and microbial invasion.

Discovery and Rationale for (E)-C-HDMAPP

The identification of HMBPP from microbial sources was a landmark discovery, revealing an agonist thousands of times more potent than the endogenous IPP.[7] This spurred significant interest in using phosphoantigens for therapeutic T-cell modulation.[8][9] However, the pyrophosphate group in HMBPP is susceptible to hydrolysis by phosphatases, limiting its stability and therapeutic potential.

This limitation drove the exploration of structure-activity relationships (SAR) to design more stable and equally potent synthetic analogs.[5] The key insight was that the bridging oxygen atom between the two phosphorus atoms in the pyrophosphate group was not essential for biological activity.[2] Replacing this oxygen with a methylene group (CH₂) creates a phosphonate-phosphate linkage that is resistant to enzymatic cleavage.

This modification led to the synthesis of (E)-1-hydroxy-2-methyl-2-buten-4-yl 4-(methyl)diphosphonate , commonly referred to as (E)-C-HDMAPP or cHDMAPP.[10] This synthetic analog retains the critical structural features of HMBPP required for potent activity while exhibiting significantly enhanced chemical stability.[10]

Data Presentation: Comparative Potency of Phosphoantigens

The following table summarizes the relative potencies of key phosphoantigens in activating Vγ9Vδ2 T-cells, highlighting the exceptional activity of HMBPP and its synthetic analog, (E)-C-HDMAPP.

| Phosphoantigen | Common Abbreviation | Typical EC₅₀ / IC₅₀ | Source |

| Isopentenyl Pyrophosphate | IPP | ~µM range | [7] |

| (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate | HMBPP / HDMAPP | ~0.4 nM | [2][7] |